molecular formula C22H13N3O2S B3838820 3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No. B3838820
M. Wt: 383.4 g/mol
InChI Key: QJACBWMYHUPVNP-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile, also known as NNTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a member of the acrylonitrile family and has been found to possess a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood, but it is believed to involve the formation of adducts with ROS. These adducts can then react with cellular components, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects. In addition to its role as a fluorescent probe and anti-cancer agent, this compound has also been shown to have anti-inflammatory properties. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its high sensitivity and selectivity towards ROS. This makes it a valuable tool for studying oxidative stress in cells. However, one limitation of using this compound is its potential toxicity. Studies have shown that high concentrations of this compound can be toxic to cells, highlighting the importance of careful dosing in experiments.

Future Directions

There are several future directions for the study of 3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile. One area of interest is the development of this compound-based therapies for cancer and inflammatory diseases. Another direction is the optimization of the synthesis method to produce this compound with even higher purity and yield. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
In conclusion, this compound is a chemical compound with a range of potential applications in scientific research. Its high sensitivity and selectivity towards ROS make it a valuable tool for studying oxidative stress in cells, while its anti-cancer and anti-inflammatory properties make it a promising candidate for further development as a therapeutic agent. Despite its potential, careful dosing and further studies are needed to fully understand the advantages and limitations of using this compound in lab experiments.

Scientific Research Applications

3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. This compound has been found to be highly sensitive and selective towards ROS, making it a valuable tool for studying oxidative stress in cells.
In addition to its use as a fluorescent probe, this compound has also been investigated for its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for further development as a cancer treatment.

properties

IUPAC Name

(E)-3-naphthalen-1-yl-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13N3O2S/c23-13-18(12-17-6-3-5-15-4-1-2-7-20(15)17)22-24-21(14-28-22)16-8-10-19(11-9-16)25(26)27/h1-12,14H/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJACBWMYHUPVNP-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 2
Reactant of Route 2
3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 3
3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 4
3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 5
3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 6
3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

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